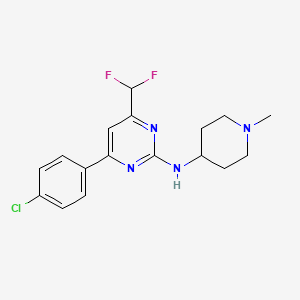![molecular formula C19H17NO4 B10866392 2-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10866392.png)
2-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound with the molecular formula C19H17NO2 It is known for its unique structure, which includes an indene core and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE typically involves the condensation of 2,4-dimethoxyaniline with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,4-DIMETHYLANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE
- 2-[1-(2,4-DICHLOROANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE
Uniqueness
2-[1-(2,4-DIMETHOXYANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE is unique due to the presence of the dimethoxyaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C19H17NO4/c1-11(20-15-9-8-12(23-2)10-16(15)24-3)17-18(21)13-6-4-5-7-14(13)19(17)22/h4-10,21H,1-3H3 |
InChI Key |
KBNMRCPHUPAEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B10866311.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866313.png)
![N-(4-chloro-2-methylphenyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10866316.png)
![7-(4-chlorobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866328.png)
![2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10866345.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866348.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866351.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866359.png)
![16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866373.png)
![2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10866375.png)
![1-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]methanamine](/img/structure/B10866377.png)
![7-[4-[(2-Bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B10866378.png)
![4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)

